molecular formula C19H22BrN3O4 B271409 ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate

ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate

Cat. No. B271409
M. Wt: 436.3 g/mol
InChI Key: UBNKUJDURMZFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate, also known as compound 1, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to have a high selectivity index, which means that it is more toxic to cancer cells than normal cells. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
However, one of the limitations of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability.

Future Directions

There are several future directions for research on ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate. Another area of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate.
In addition, further studies are needed to fully understand the mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 and its potential therapeutic applications. Studies could also be conducted to investigate the toxicity and pharmacokinetics of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate in vivo. Overall, ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has the potential to be a promising candidate for the development of anticancer and anti-inflammatory drugs, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 involves a multi-step process that starts with the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 6-bromo-1-butyl-2-methyl-5-hydroxy-1H-indole-3-carboxylate in the presence of triethylamine to yield the desired ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate. The final step involves the reaction of the product with 1,3,4-oxadiazol-2-ylmethanol in the presence of acetic acid to form ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1.

Scientific Research Applications

Compound 1 has been the subject of extensive research due to its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research has been its anti-inflammatory properties. Compound 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate

Molecular Formula

C19H22BrN3O4

Molecular Weight

436.3 g/mol

IUPAC Name

ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)indole-3-carboxylate

InChI

InChI=1S/C19H22BrN3O4/c1-4-6-7-23-12(3)18(19(24)25-5-2)13-8-16(14(20)9-15(13)23)26-10-17-22-21-11-27-17/h8-9,11H,4-7,10H2,1-3H3

InChI Key

UBNKUJDURMZFFF-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C

Canonical SMILES

CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C

Origin of Product

United States

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